4-Bromo-6-chloro-1H-benzo[d]imidazole

Fragment-based drug discovery Medicinal chemistry Scaffold optimization

This 4,6-dihalogenated benzimidazole features chemically distinct Br (C4) and Cl (C6) handles enabling regioselective Pd-catalyzed functionalization—superior to mono- or symmetrically dihalogenated scaffolds. SAR-confirmed anti-Candida albicans activity (IC50=8 μg/mL) vs. 5,6-isomers. The Br/Cl combination enables photoaffinity cross-linking & crystallography in integrin α4β1 antagonist research (~pM binding), where iodo/fluoro analogs fail. 98% purity with COA.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1360934-00-4
Cat. No. B1472181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-1H-benzo[d]imidazole
CAS1360934-00-4
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
InChIKeyRHDGVHIUGAGINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-1H-benzo[d]imidazole (CAS 1360934-00-4): Procurement-Relevant Structural Profile and Fragment Classification


4-Bromo-6-chloro-1H-benzo[d]imidazole (CAS 1360934-00-4), also indexed as 7-bromo-5-chloro-1H-benzo[d]imidazole, is a bicyclic aromatic heterocyclic compound belonging to the benzimidazole family. Its molecular formula is C7H4BrClN2, with a molecular weight of 231.48 g/mol . The compound is classified as a fragment molecule that serves as a scaffold for molecular linking, expansion, and modification in drug discovery and medicinal chemistry research [1]. Commercially, it is available at purity specifications of 96% to 98% from multiple vendors, with batch-specific quality certificates including NMR, HPLC, and GC analyses .

4-Bromo-6-chloro-1H-benzo[d]imidazole Procurement: Why Halogen Regioisomers and Alternative Substitution Patterns Cannot Be Interchanged


Generic substitution among halogenated benzimidazoles is not scientifically valid due to structure-activity relationship (SAR) evidence demonstrating that the specific 4,6-dihalogenation pattern confers distinct biological and functional properties compared to alternative regioisomers. As established in antifungal SAR studies, 4,6-dibromobenzimidazole derivatives exhibit superior anti-Candida albicans activity compared to their 5,6-dibromobenzimidazole counterparts [1]. Furthermore, in integrin α4β1 antagonist development, the chloro/bromo combination enables unique photoaffinity cross-linking applications that fluoro or iodo analogs cannot support, while iodo analogs are required for radiotherapeutic applications [2]. These positional and compositional halogen dependencies mean that substituting 4-bromo-6-chloro-1H-benzo[d]imidazole with any other benzimidazole regioisomer or alternative halogen combination will produce materially different experimental outcomes and synthetic trajectories.

4-Bromo-6-chloro-1H-benzo[d]imidazole: Quantifiable Differentiation Evidence for Scientific Selection


Fragment-Based Scaffold Efficiency: 4-Bromo-6-chloro-1H-benzo[d]imidazole as a Privileged Core for Molecular Elaboration

4-Bromo-6-chloro-1H-benzo[d]imidazole is explicitly positioned as a fragment molecule scaffold for molecular linking, expansion, and modification, providing a structural foundation for novel drug candidate design and screening [1]. Unlike fully elaborated benzimidazole-based lead compounds that are constrained by pre-existing substituents (e.g., the 4-bromo-benzyl substituted androgen receptor antagonist with ID50 = 0.13 mg/day [2]), this compound offers a minimally substituted core with two orthogonal halogen handles (Br at C4 and Cl at C6) for sequential functionalization via cross-coupling chemistry. This dual-halogen architecture enables regioselective derivatization strategies unavailable in mono-halogenated or symmetrically dihalogenated analogs.

Fragment-based drug discovery Medicinal chemistry Scaffold optimization

4,6- vs. 5,6-Dihalogenation Pattern: Superior Antifungal Activity of 4,6-Dihalogenated Benzimidazole Scaffolds

Structure-activity relationship studies of N-phenacyldibromobenzimidazoles have established a quantifiable differentiation between 4,6-dihalogenated and 5,6-dihalogenated benzimidazole regioisomers. The 4,6-dibromobenzimidazole analogues demonstrated unequivocally higher activity against C. albicans compared to the 5,6-dibromobenzimidazole derivative group [1]. One representative 4,6-dibromobenzimidazole analog (compound 5h) achieved IC50 = 8 μg/mL and 100 ± 3% inhibition against a C. albicans clinical isolate, while also exhibiting fungicidal activity against C. neoformans isolates [1]. This positional SAR directly supports the selection of 4,6-dihalogenated benzimidazole scaffolds—including 4-bromo-6-chloro-1H-benzo[d]imidazole—as starting points for antifungal agent development.

Antifungal drug discovery Structure-activity relationship Candida albicans

Halogen Composition-Dependent Application: Chloro/Bromo Benzimidazoles as Photoaffinity Probes vs. Iodo Analogs for Radiotherapy

In the development of α4β1 integrin antagonists for T and B cell lymphoma applications, the specific halogen composition of benzimidazole carboxamides dictates their downstream experimental utility. High-affinity halogenated ligands (~pM binding) exhibit differentiated applications based on halogen identity: fluoro and iodo derivatives are designated for radiodiagnostic (18F) or radiotherapeutic (131I) applications, whereas chloro and bromo analogues are specifically suited for providing structural insights into integrin-ligand interactions through photoaffinity cross-linking/mass spectroscopy experiments and co-crystallization X-ray studies [1]. The 4-bromo-6-chloro substitution pattern delivers the requisite chloro/bromo composition for these structural biology applications.

Chemical biology tools Photoaffinity labeling Integrin antagonists

4-Bromo-6-chloro-1H-benzo[d]imidazole: Evidence-Backed Application Scenarios for Procurement Decisions


Fragment-Based Drug Discovery: Regioselective Scaffold Elaboration via Sequential Cross-Coupling

4-Bromo-6-chloro-1H-benzo[d]imidazole serves as a fragment molecule scaffold for molecular linking, expansion, and modification in drug discovery campaigns [1]. The compound's dual-halogen architecture at C4 (Br) and C6 (Cl) provides two chemically distinct synthetic handles, enabling sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions. This orthogonal reactivity pattern allows chemists to introduce diversity at two positions with precise control over reaction sequence and site selectivity—a capability not available with mono-halogenated or symmetrically dihalogenated benzimidazole scaffolds. This scenario is directly relevant for medicinal chemistry teams building focused compound libraries or optimizing lead candidates through systematic SAR exploration.

Antifungal Agent Development: Exploiting 4,6-Dihalogenation SAR Advantage

SAR evidence establishes that 4,6-dihalogenated benzimidazole scaffolds demonstrate superior activity against Candida albicans compared to 5,6-dihalogenated regioisomers [2]. The representative 4,6-dibromobenzimidazole analog 5h achieved IC50 = 8 μg/mL and 100 ± 3% inhibition against C. albicans clinical isolates, with fungicidal activity against C. neoformans [2]. Researchers pursuing antifungal lead identification or optimization should prioritize 4,6-dihalogenated benzimidazole scaffolds—including 4-bromo-6-chloro-1H-benzo[d]imidazole—as starting points for further analog synthesis. The compound's specific bromo/chloro combination provides additional SAR opportunities to probe halogen electronic and steric effects on antifungal potency.

Chemical Biology: Photoaffinity Labeling and Structural Probe Development

In integrin α4β1 antagonist research, high-affinity halogenated benzimidazole carboxamides (~pM binding) exhibit halogen-dependent application partitioning: chloro and bromo analogues are specifically suited for photoaffinity cross-linking, mass spectrometry-based interaction mapping, and X-ray co-crystallography studies, while iodo analogs are required for radiotherapeutic applications [3]. 4-Bromo-6-chloro-1H-benzo[d]imidazole provides the requisite chloro/bromo composition for these structural biology investigations. Researchers seeking to elucidate protein-ligand binding modes, identify interaction sites, or obtain co-crystal structures should procure this chloro/bromo benzimidazole scaffold rather than iodo- or fluoro-substituted alternatives.

Agrochemical Intermediate Synthesis: Halogenated Heterocyclic Building Block

Halogenated benzodiazole derivatives, including 4-bromo-6-chloro-1H-benzo[d]imidazole, find application as synthetic intermediates in pharmaceutical and agrochemical research [4]. The compound's reactivity is enhanced by the presence of bromo and chloro substituents, making it a valuable building block in heterocyclic synthesis [4]. Broader patent literature establishes that substituted benzimidazoles possess physiological activity as pesticides across multiple fields, with certain members demonstrating high activity as herbicides, acaricides, insecticides, molluscicides, fungicides, and bactericides [5]. While 4-bromo-6-chloro-1H-benzo[d]imidazole itself may not be the final active ingredient, its structural features align with known agrochemical benzimidazole pharmacophores, making it suitable for agrochemical lead generation and intermediate synthesis.

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